1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
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Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Preparation of 5-Chloro-2,4-dimethoxyaniline: This intermediate can be synthesized by chlorination of 2,4-dimethoxyaniline using a chlorinating agent such as thionyl chloride.
Formation of 3-Methyl-1,2,4-oxadiazole: This heterocyclic ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of 5-Chloro-2,4-dimethoxyaniline with 3-Methyl-1,2,4-oxadiazole in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors, given its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-cyclohexylurea: Lacks the oxadiazole ring, potentially altering its reactivity and biological activity.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]urea: Contains a phenyl ring instead of a cyclohexyl ring, which may affect its steric and electronic properties.
Uniqueness
The presence of both the oxadiazole and cyclohexyl moieties in 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea makes it unique compared to its analogs. This combination can result in distinct chemical reactivity and biological activity, offering advantages in specific applications such as drug design or material science.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4/c1-11-20-16(27-23-11)18(7-5-4-6-8-18)22-17(24)21-13-9-12(19)14(25-2)10-15(13)26-3/h9-10H,4-8H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOHKAAYXDABFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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